molecular formula C9H15N3O B1170212 Ir(fppz)2(dfbdp) , Bis(3-trifluoroMethyl-5-(2-pyridyl)pyrazole CAS No. 1234694-06-4

Ir(fppz)2(dfbdp) , Bis(3-trifluoroMethyl-5-(2-pyridyl)pyrazole

Cat. No.: B1170212
CAS No.: 1234694-06-4
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Description

Ir(fppz)2(dfbdp) , Bis(3-trifluoroMethyl-5-(2-pyridyl)pyrazole: is a compound that belongs to the class of iridium(III) complexes. These complexes are known for their luminescent properties and are often used in various applications, including organic light-emitting diodes (OLEDs) and other photonic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ir(fppz)2(dfbdp) typically involves the reaction of iridium precursors with ligands such as 3-trifluoromethyl-5-(2-pyridyl)pyrazole. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the process may require heating under reflux conditions .

Industrial Production Methods: While specific industrial production methods for Ir(fppz)2(dfbdp) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ir(fppz)2(dfbdp) can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can result in lower oxidation state species .

Scientific Research Applications

Chemistry: In chemistry, Ir(fppz)2(dfbdp) is used as a luminescent probe for studying various chemical processes. Its unique photophysical properties make it suitable for applications in sensing and imaging .

Biology: In biological research, this compound can be used for bioimaging and as a marker for tracking cellular processes. Its luminescent properties allow for high-resolution imaging of biological samples .

Industry: In the industrial sector, this compound is used in the development of OLEDs and other photonic devices.

Mechanism of Action

The mechanism by which Ir(fppz)2(dfbdp) exerts its effects is primarily through its interaction with light. When exposed to light, the compound undergoes electronic transitions that result in the emission of light. This process involves the excitation of electrons to higher energy states, followed by their relaxation back to the ground state, releasing energy in the form of light .

Molecular Targets and Pathways: The molecular targets of Ir(fppz)2(dfbdp) include various cellular components in biological systems. The pathways involved in its action are related to its ability to generate reactive oxygen species (ROS) upon light activation, which can induce cell death in targeted cancer cells .

Comparison with Similar Compounds

    Ir(ppy)3 (Tris(2-phenylpyridine)iridium): Known for its use in OLEDs due to its high luminescence efficiency.

    Ir(btp)2(acac) (Bis(2-(2’-benzothienyl)pyridinato-N,C3’)iridium(acetylacetonate)): Another iridium complex used in photonic applications.

    Ir(dFppy)2(pic) (Bis(2-(2,4-difluorophenyl)pyridinato-N,C2’)iridium(pic)): Used in OLEDs and other luminescent applications.

Uniqueness: Ir(fppz)2(dfbdp) is unique due to its specific ligand structure, which imparts distinct photophysical properties. The presence of trifluoromethyl and pyridyl groups in the ligands enhances its stability and luminescence efficiency compared to other iridium complexes .

Properties

CAS No.

1234694-06-4

Molecular Formula

C9H15N3O

Molecular Weight

0

Origin of Product

United States

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